Raltegravir-13C,d3 (potassium)
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Overview
Description
Raltegravir-13C,d3 (potassium) is a labeled version of Raltegravir potassium, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. Raltegravir potassium is a potent integrase inhibitor used in the treatment of HIV infection by preventing the integration of viral DNA into the host genome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir-13C,d3 (potassium) involves the incorporation of isotopically labeled carbon and deuterium into the Raltegravir molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Industrial Production Methods: Industrial production of Raltegravir-13C,d3 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Raltegravir-13C,d3 (potassium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Raltegravir-13C,d3 (potassium) is widely used in scientific research, including:
Chemistry: As a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Raltegravir.
Biology: In studies involving the integration of viral DNA into host genomes.
Medicine: In the development of new antiretroviral therapies and understanding drug resistance mechanisms.
Industry: In the production of high-purity isotopically labeled compounds for research and development
Mechanism of Action
Raltegravir-13C,d3 (potassium) exerts its effects by inhibiting the integrase enzyme of the HIV virus. This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the viral replication cycle. By inhibiting this enzyme, Raltegravir prevents the integration process, thereby halting the replication of the virus. The compound is primarily metabolized by glucuronidation .
Comparison with Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Elvitegravir: Also an integrase inhibitor used in combination with other antiretroviral agents.
Uniqueness: Raltegravir-13C,d3 (potassium) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C20H20FKN6O5 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3; |
InChI Key |
IFUKBHBISRAZTF-FYEZMPCGSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+] |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Origin of Product |
United States |
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